Genistein

Description

Properties

IUPAC Name |

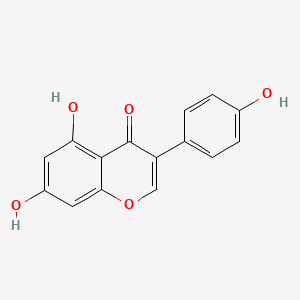

5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBJGXHYKVUXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022308 | |

| Record name | Genistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Genistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in the usual organic solvents; soluble in dilute alkalies with yellow color. Practically insoluble in water. | |

| Record name | GENISTEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Rectangular or six-sided rods from 60% alcohol. Dendritic needles from ether | |

CAS No. |

446-72-0, 690224-00-1 | |

| Record name | Genistein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Genistein [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PTI-G 4660 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0690224001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Genistein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | genistein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Genistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENISTEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH2M523P0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GENISTEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Genistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

297-298 °C (slight decomposition), 301.5 °C | |

| Record name | Genistein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GENISTEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Genistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Mechanism of Genistein in Breast Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genistein, a prominent isoflavone found in soy products, has garnered significant attention for its potential role in breast cancer prevention and therapy. Its multifaceted mechanism of action targets various critical pathways involved in cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on breast cancer cells. It summarizes key quantitative data, details common experimental protocols for studying its action, and presents visual representations of the core signaling pathways involved.

Core Mechanisms of Action

This compound's anti-cancer properties stem from its ability to interact with a wide array of molecular targets, leading to the modulation of multiple signaling cascades. The primary mechanisms include:

-

Estrogen Receptor (ER) Modulation: this compound exhibits a dual role, acting as both an estrogen agonist and antagonist.[1][2] Its binding affinity is significantly higher for Estrogen Receptor β (ERβ) than for ERα.[1][2] The differential expression of these receptors in breast cancer cells can influence this compound's effect, with its anti-proliferative actions often linked to its interaction with ERβ.[3]

-

Induction of Apoptosis: this compound triggers programmed cell death in breast cancer cells through both intrinsic and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the mitochondrial-mediated pathway of apoptosis. Furthermore, it can induce apoptosis through the activation of Ca2+-dependent proteases like µ-calpain and caspase-12.

-

Cell Cycle Arrest: A hallmark of this compound's action is its ability to halt the cell cycle, primarily at the G2/M phase. This is achieved by downregulating key cell cycle regulatory proteins such as Cdc25C, Cdk1, and Cyclin B1, and upregulating cell cycle inhibitors like p21Waf1/Cip1.

-

Inhibition of Angiogenesis: this compound impedes the formation of new blood vessels, a process crucial for tumor growth and metastasis. It achieves this by downregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and matrix metalloproteinases (MMPs).

-

Modulation of Key Signaling Pathways: this compound influences several critical signaling pathways that are often dysregulated in breast cancer:

-

PI3K/Akt Pathway: this compound inhibits the PI3K/Akt signaling pathway, which is a central regulator of cell survival and proliferation. By suppressing Akt phosphorylation, it can downstream inhibit other pathways like NF-κB.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another target of this compound. It can induce a sustained activation of ERK1/2, leading to G2/M cell cycle arrest in some breast cancer cell lines. It has also been shown to inhibit the MEK5/ERK5 pathway, contributing to apoptosis.

-

NF-κB Signaling: this compound has been shown to suppress the activity of the transcription factor NF-κB, which plays a pivotal role in inflammation, cell survival, and proliferation. This inhibition can be mediated through the suppression of the Akt and Notch-1 signaling pathways.

-

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on breast cancer cells as reported in various studies.

Table 1: Inhibitory Concentration (IC50) Values of this compound in Breast Cancer Cell Lines

| Cell Line | Estrogen Receptor Status | IC50 Value | Reference |

| MDA-MB-468 | Negative | 6.5 - 12.0 µg/mL | |

| MCF-7 | Positive | 6.5 - 12.0 µg/mL | |

| MCF-7-D-40 | Positive | 6.5 - 12.0 µg/mL | |

| T47D | Positive | 5 - 18 µM | |

| SKBR3 | Negative | 5 - 18 µM | |

| MDA-MB-231 | Negative | 47.5 µM |

Table 2: Effects of this compound on Apoptosis and Cell Cycle in MDA-MB-231 Cells

| This compound Concentration (µM) | Apoptosis (%) | G2/M Phase Accumulation (%) | Reference |

| 0 | 6.78 | 4.93 | |

| 5 | 18.98 | 12.54 | |

| 10 | 30.45 | 18.93 | |

| 20 | 60.64 | 30.95 |

Experimental Protocols

This section outlines the detailed methodologies for key experiments commonly used to investigate the effects of this compound on breast cancer cells.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on breast cancer cells.

Methodology:

-

Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

This compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM). Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the this compound-treated wells.

-

Incubation: The cells are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of this compound for a specific duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Both floating and adherent cells are collected, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the number of apoptotic and necrotic cells following this compound treatment.

Methodology:

-

Cell Treatment: Cells are treated with various concentrations of this compound as described for the cell cycle analysis.

-

Cell Harvesting and Staining: After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

-

Data Analysis: The cell population is differentiated into four groups: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression levels of specific proteins involved in signaling pathways.

Methodology:

-

Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation and Detection: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels are normalized to a loading control protein such as β-actin or GAPDH.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for its study.

Caption: Overview of this compound's multifaceted signaling pathways in breast cancer cells.

Caption: A typical experimental workflow for studying the effects of this compound.

Conclusion

This compound exhibits a remarkable range of anti-cancer activities in breast cancer cells, driven by its ability to modulate a complex network of signaling pathways. Its interactions with estrogen receptors, induction of apoptosis, and cell cycle arrest, coupled with its inhibitory effects on key pro-survival pathways like PI3K/Akt and MAPK, underscore its potential as a therapeutic and preventative agent. Further research focusing on its bioavailability and targeted delivery will be crucial in translating these promising preclinical findings into effective clinical strategies for the management of breast cancer.

References

The Role of Genistein in Regulating Estrogen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genistein, a prominent isoflavone found in soy products, has garnered significant attention for its interaction with estrogen receptors (ERs) and its potential implications for human health.[1][2] Structurally similar to 17β-estradiol, this compound can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), thereby modulating a wide array of physiological processes.[3] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound regulates estrogen receptors, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The complex, dose-dependent nature of this compound's effects, which can range from estrogenic to anti-estrogenic, underscores its potential as a selective estrogen receptor modulator (SERM).

Molecular Interaction with Estrogen Receptors

This compound's biological activity is primarily mediated through its direct interaction with ERα and ERβ. It exhibits a notably higher binding affinity for ERβ compared to ERα, a characteristic that is central to its tissue-selective effects. This preferential binding to ERβ is thought to contribute to its anti-proliferative effects in certain tissues.

Binding Affinity

The relative binding affinity (RBA) of this compound for the two estrogen receptor subtypes has been quantified in numerous studies. Below is a summary of reported binding affinities.

| Compound | Receptor | Relative Binding Affinity (%) (Estradiol = 100%) | Reference |

| This compound | ERα | 4 | |

| This compound | ERβ | 87 | |

| This compound | ERα | ~0.445 (range: 0.0012-16) | |

| This compound | ERβ | ~33.42 (range: 0.86-87) |

Competitive Binding

This compound competes with endogenous estradiol for binding to estrogen receptors. In studies using the ER-positive human breast cancer cell line MCF-7, this compound was shown to compete with [3H]estradiol binding, with a 50% inhibition observed at a concentration of 5 x 10⁻⁷ M. This competitive inhibition is a key mechanism by which this compound can exert anti-estrogenic effects in the presence of higher levels of estradiol.

Signaling Pathways Modulated by this compound

This compound's regulation of estrogen receptors initiates both genomic and non-genomic signaling cascades, leading to diverse cellular responses.

Classical Genomic Signaling Pathway

The classical genomic pathway involves the binding of this compound to ERs in the cytoplasm or nucleus. This complex then dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This interaction modulates the transcription of target genes, such as the estrogen-responsive gene pS2. The activation of this pathway is responsible for many of the estrogenic effects of this compound.

Non-Genomic Signaling Pathways

This compound can also elicit rapid, non-genomic effects that are initiated at the cell membrane. These pathways involve the activation of membrane-associated ERs, leading to the activation of various downstream signaling cascades, including the PI3K/Akt and MAPK pathways. These non-genomic actions can influence cell proliferation, apoptosis, and other cellular processes. For instance, in osteoblasts, this compound has been shown to activate MAPK/NF-κB/AP-1 signaling, leading to increased ERα expression.

Dose-Dependent Effects on Cellular Processes

This compound exhibits a biphasic, dose-dependent effect on the proliferation of ER-positive cells. At lower concentrations, it generally stimulates cell growth, acting as an estrogen agonist. Conversely, at higher concentrations, it tends to inhibit cell proliferation and can induce apoptosis.

| Cell Line | This compound Concentration | Effect on Proliferation | Reference |

| MCF-7 | 10⁻⁸ - 10⁻⁶ M | Stimulation | |

| MCF-7 | > 10⁻⁵ M | Inhibition | |

| MCF-7 | 10 nM - 100 nM | Stimulation | |

| MCF-7 | > 20 µM | Inhibition | |

| HeLa | 0.001 - 1 µM | Stimulation |

Regulation of Estrogen Receptor Expression

Prolonged exposure to this compound can lead to a decrease in the mRNA levels of estrogen receptors, which may result in a reduced cellular response to estradiol. However, in some cell types, such as osteoblasts and prostate cancer cells, this compound has been shown to increase the expression of ERα and ERβ, respectively. This upregulation of ERs can, in turn, enhance the cellular response to estrogens. In prostate cancer cells, this compound has been found to increase ERβ expression by reducing the methylation of its promoter.

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

This assay is used to determine the binding affinity of this compound to ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, such as [3H]estradiol.

Methodology:

-

Preparation of ERs: Recombinant human ERα and ERβ are used.

-

Incubation: A constant concentration of [3H]estradiol is incubated with either ERα or ERβ in the presence of increasing concentrations of this compound.

-

Separation of Bound and Free Ligand: The reaction mixture is incubated to allow binding to reach equilibrium. Unbound ligand is then separated from the receptor-ligand complex using a method such as hydroxyapatite adsorption.

-

Quantification: The amount of bound [3H]estradiol is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of [3H]estradiol binding (IC50) is calculated and used to determine the relative binding affinity.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.

Methodology:

-

Cell Seeding: ER-positive cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins, such as ERα, p-Akt, and NF-κB p65, following this compound treatment.

Methodology:

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Data Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.

Conclusion

This compound's interaction with estrogen receptors is multifaceted, characterized by preferential binding to ERβ, dose-dependent effects on cellular processes, and the modulation of both genomic and non-genomic signaling pathways. This intricate regulatory role positions this compound as a significant phytoestrogen with the potential to act as a natural selective estrogen receptor modulator. A thorough understanding of its mechanisms of action is crucial for researchers and drug development professionals exploring its therapeutic applications in hormone-dependent conditions. Further investigation into the tissue-specific and context-dependent effects of this compound will continue to elucidate its role in human health and disease.

References

Investigating the In Vitro Antioxidant Properties of Genistein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genistein, a prominent isoflavone found in soy and other legumes, has garnered significant attention for its potential health benefits, largely attributed to its antioxidant properties. As a phytoestrogen, this compound's biological activities are multifaceted, influencing cellular processes implicated in various chronic diseases. This technical guide provides an in-depth overview of the in vitro antioxidant properties of this compound, focusing on its mechanisms of action, key signaling pathways, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, nutrition, and drug development. This compound is recognized as a potent antioxidant and antibrowning agent both in vivo and in vitro, with preventive and therapeutic effects against various chronic diseases[1][2][3].

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a combination of direct and indirect mechanisms:

-

Direct Radical Scavenging: The phenolic structure of this compound, particularly its hydroxyl groups, enables it to directly donate hydrogen atoms or electrons to neutralize free radicals, thereby terminating damaging chain reactions. This direct scavenging activity has been demonstrated against various reactive oxygen species (ROS) and reactive nitrogen species (RNS)[3].

-

Upregulation of Endogenous Antioxidant Enzymes: this compound can enhance the expression and activity of crucial antioxidant enzymes within the cell. This is primarily achieved through the activation of specific signaling pathways that regulate the transcription of antioxidant genes. Key enzymes upregulated by this compound include superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and heme oxygenase-1 (HO-1).

Key Signaling Pathways in this compound's Antioxidant Response

This compound's ability to modulate cellular antioxidant defenses is mediated by its influence on several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription. This compound has been shown to activate the Nrf2/ARE pathway, leading to the upregulation of phase II detoxification and antioxidant enzymes[4]. This activation can be mediated through upstream signaling molecules such as Extracellular signal-regulated kinases (ERKs) and Protein Kinase C (PKC).

Caption: Nrf2-ARE signaling pathway activated by this compound.

PI3K/Akt and NF-κB Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt and Nuclear Factor-kappa B (NF-κB) signaling pathways are intricately linked and play significant roles in cell survival, inflammation, and antioxidant responses. This compound has been shown to modulate these pathways. For instance, in some contexts, this compound can inactivate NF-κB, a transcription factor that can promote inflammation and oxidative stress, partly through the Akt signaling pathway. Conversely, this compound can also activate pro-survival signals through PI3K/Akt, which may contribute to its protective effects against oxidative damage. The interplay between these pathways in response to this compound is complex and can be cell-type dependent.

Caption: PI3K/Akt and NF-κB signaling pathways modulated by this compound.

Quantitative Data on this compound's In Vitro Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following table summarizes key findings from the literature. It is important to note that IC50 and EC50 values can vary depending on the specific experimental conditions.

| Assay | Matrix/Cell Line | Key Findings | Reference |

| DPPH Radical Scavenging | Biotransformed soy flour extract | EC50 = 5 mg/mL | |

| ABTS Radical Scavenging | Chemical assay | IC50 ≈ 43.17 µg/mL (≈ 159.7 µM) | |

| ORAC | Not specified for pure this compound | Daidzein (structurally similar isoflavone) showed high H-ORAC value of 9.94 ± 0.45 mol TE/mol. | A study on isoflavones provided this data, though not for this compound specifically. |

| Cellular Antioxidant Activity (CAA) | HepG2 cells | This compound exhibits cellular antioxidant activity. | While specific EC50 values for this compound in the CAA assay were not found in the initial search, its activity in cellular models is established. |

| Cytotoxicity (MTT Assay) | HepG2 cells | IC50 = 25 µM |

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH working solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample preparation: Prepare a series of dilutions of the this compound stock solution and the positive control in the same solvent used for the DPPH solution.

-

Reaction: In a 96-well plate, add a specific volume of each this compound dilution (e.g., 100 µL) to the wells. Add the same volume of the DPPH working solution (e.g., 100 µL) to each well. A blank containing only the solvent and DPPH solution should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of this compound that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound stock solution

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of ABTS•+ working solution: On the day of the assay, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample preparation: Prepare a series of dilutions of the this compound stock solution and the positive control.

-

Reaction: Add a small volume of the this compound dilutions (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is then determined.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

-

Fluorescein sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

-

Phosphate buffer (e.g., 75 mM, pH 7.4)

-

This compound stock solution

-

Black 96-well microplate

-

Fluorescence microplate reader with temperature control

Procedure:

-

Reagent preparation: Prepare solutions of fluorescein, AAPH, and Trolox standards in phosphate buffer.

-

Assay setup: In a black 96-well plate, add the phosphate buffer, the this compound sample or Trolox standard, and the fluorescein solution to each well.

-

Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).

-

Initiation of reaction: Add the AAPH solution to each well to initiate the radical generation and fluorescence decay.

-

Measurement: Immediately begin recording the fluorescence intensity every 1-2 minutes for at least 60 minutes using an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample/standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the this compound sample is then expressed as Trolox equivalents (TE).

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS.

Materials:

-

Human hepatocarcinoma (HepG2) cells or other suitable cell line

-

Cell culture medium and supplements

-

DCFH-DA solution

-

Peroxyl radical initiator (e.g., AAPH)

-

This compound stock solution

-

Positive control (e.g., Quercetin)

-

Black 96-well cell culture plates

-

Fluorescence microplate reader

Procedure:

-

Cell culture: Seed HepG2 cells in a black 96-well plate and grow to confluence.

-

Treatment: Treat the cells with various concentrations of this compound and the positive control for a specific period (e.g., 1-24 hours).

-

Probe loading: Wash the cells and incubate them with DCFH-DA solution. The DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is trapped within the cells.

-

Induction of oxidative stress: Wash the cells to remove excess probe and then add the AAPH solution to induce intracellular ROS production.

-

Measurement: Immediately measure the fluorescence intensity over time using an appropriate excitation and emission wavelength (e.g., 485 nm and 535 nm for DCF).

-

Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence curve. The results are often expressed as EC50 values, the concentration of the compound that produces a 50% reduction in the fluorescence signal compared to the control.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the in vitro antioxidant properties of this compound.

Caption: General experimental workflow for in vitro antioxidant analysis.

Conclusion

This compound demonstrates significant antioxidant properties in vitro through both direct radical scavenging and the modulation of key cellular signaling pathways, leading to the upregulation of endogenous antioxidant defenses. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound's antioxidant potential. A thorough understanding of its mechanisms of action is essential for its development as a potential therapeutic agent for the prevention and treatment of diseases associated with oxidative stress. Further research focusing on standardized methodologies and a broader range of cellular models will be crucial in fully elucidating the in vitro antioxidant profile of this promising isoflavone.

References

- 1. This compound as antioxidant and antibrowning agents in in vivo and in vitro: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dietary flavonoid this compound induces Nrf2 and phase II detoxification gene expression via ERKs and PKC pathways and protects against oxidative stress in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Genistein: A Potential Chemopreventive Agent for Prostate Cancer - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostate cancer remains a significant global health concern, and the exploration of chemopreventive strategies is of paramount importance. Genistein, a prominent isoflavone found in soy products, has garnered considerable attention for its potential anticancer properties. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting this compound as a chemopreventive agent for prostate cancer. We delve into its multifaceted mechanisms of action, including the modulation of key signaling pathways, induction of apoptosis, and inhibition of angiogenesis. This document summarizes quantitative data from in vitro and in vivo studies in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of these findings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and concise representation of the complex biological processes involved. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and natural product-based therapeutics.

Introduction

Prostate cancer is one of the most commonly diagnosed cancers in men worldwide. While treatments for localized disease are often successful, advanced and metastatic prostate cancer presents significant therapeutic challenges. This has spurred interest in chemoprevention, a strategy to use natural or synthetic agents to inhibit or reverse the process of carcinogenesis.

This compound, a soy-derived isoflavone, has emerged as a promising candidate for prostate cancer chemoprevention. Epidemiological studies have suggested an inverse correlation between the consumption of soy-rich diets and the incidence of prostate cancer. This has been substantiated by numerous preclinical studies demonstrating the anticancer effects of this compound in both in vitro and in vivo models of prostate cancer.

This technical guide aims to provide a detailed and in-depth analysis of the current state of research on this compound's role in prostate cancer chemoprevention. We will explore its molecular mechanisms, summarize key quantitative findings, provide detailed experimental methodologies, and visualize complex biological interactions to facilitate a deeper understanding of this promising natural compound.

Mechanisms of Action

This compound exerts its chemopreventive effects on prostate cancer through a variety of mechanisms, targeting multiple signaling pathways and cellular processes.

Modulation of Signaling Pathways

This compound has been shown to modulate several key signaling pathways implicated in prostate cancer development and progression.

-

NF-κB Signaling: this compound inhibits the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. By inhibiting NF-κB, this compound can promote apoptosis and sensitize cancer cells to other treatments like radiation.

-

PI3K/Akt Signaling: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is frequently hyperactivated in prostate cancer and is associated with cell survival, proliferation, and resistance to therapy. This compound has been shown to regulate the PTEN/Akt-AR axis, leading to the inhibition of cell proliferation and induction of apoptosis.

-

Androgen Receptor (AR) Signaling: The androgen receptor is a key driver of prostate cancer growth. This compound can modulate AR signaling, although its effects can be complex and dose-dependent. At higher concentrations, it tends to downregulate AR expression and activity, while at lower physiological doses, it may have agonistic effects on certain mutant forms of the AR. This compound has also been shown to inhibit the activation and nuclear translocation of the AR in castration-resistant prostate cancer cells.

-

TGF-β Signaling: this compound modulates the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is involved in cell growth, differentiation, and apoptosis.

Induction of Apoptosis

This compound can induce programmed cell death, or apoptosis, in prostate cancer cells. This is achieved through several mechanisms, including:

-

Inhibition of proteasome activity.

-

Induction of the cyclin-dependent kinase inhibitor p27KIP1.

-

Upregulation of the pro-apoptotic protein BAX.

-

Down-regulation of anti-apoptotic proteins like Bcl-2.

-

A specific decrease in focal adhesion kinase activity preceding the induction of apoptosis.

Cell Cycle Arrest

This compound can halt the progression of the cell cycle in prostate cancer cells, thereby inhibiting their proliferation. It has been shown to induce cell cycle arrest at the G2/M phase. This effect is often associated with the downregulation of cyclin B1 and the upregulation of the cell cycle inhibitor p21.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound exhibits anti-angiogenic properties by inhibiting the expression of key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).

Inhibition of Metastasis

Metastasis is the primary cause of mortality in prostate cancer patients. This compound has been shown to inhibit several key steps in the metastatic cascade, including cell detachment, invasion, and migration. It can also down-regulate the expression of matrix metalloproteinases (MMPs), enzymes that are essential for the degradation of the extracellular matrix during invasion.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from various in vitro, in vivo, and clinical studies investigating the effects of this compound on prostate cancer.

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

| Cell Line | Assay | Concentration | Effect | Reference |

| LNCaP | Growth Inhibition | IC50: 8.0 - 27 µg/mL | Inhibition of serum and EGF-stimulated growth | |

| DU-145 | Growth Inhibition | IC50: 8.0 - 27 µg/mL | Inhibition of serum and EGF-stimulated growth | |

| PC-3 | Cell Viability (MTT) | IC50: 480 µM (24h) | Decreased cell viability | |

| PC-3 | Cytotoxicity (Neutral Red) | 120, 240, 480 µM | 42%, 45%, and 48% cytotoxicity, respectively | |

| LNCaP, PC-3 | Proliferation | Dose-dependent | Inhibition of proliferation | |

| PC-3, DU-145 | Cell Viability (MTS) | 25 µM (4 days) | Significant inhibition of cell viability | |

| LNCaP, PC-346C | Proliferation (MTT) | IC50: ~75 µg/mL | Inhibition of cell proliferation |

Table 2: In Vivo Efficacy of this compound in Animal Models of Prostate Cancer

| Animal Model | This compound Dose | Duration | Key Findings | Reference |

| Nude Mice (PC3-M orthotopic) | 100 mg/kg and 250 mg/kg in feed | Not specified | Decreased lung metastasis to 44% and 4% of control, respectively. No effect on primary tumor size. | |

| TRAMP Mice | 250 mg/kg in diet | From 12 weeks onward | Suppressed prostate cancer development by 35% and lymph node metastases by 50%. | |

| TRAMP Mice | 100, 250, or 500 mg/kg in diet | Until 28-30 weeks of age | Dose-dependent reduction in poorly differentiated prostatic adenocarcinoma. | |

| Nude Mice (PC-3 orthotopic) | Not specified | Not specified | This compound combined with radiation showed greater inhibition of primary tumor growth and metastasis compared to either treatment alone. |

Table 3: Effects of this compound in Human Clinical Trials for Prostate Cancer

| Study Design | Number of Patients | This compound Dose | Duration | Key Findings | Reference |

| Randomized, placebo-controlled, double-blind Phase 2 | 47 | 30 mg/day | 3 to 6 weeks | 7.8% decrease in serum PSA in the this compound group vs. 4.4% increase in the placebo group (P = 0.051). | |

| Open-label pilot study | 52 | This compound-rich extract (3x/day) | 6 months | 1 out of 52 patients had >50% PSA reduction. 8 patients in the active surveillance group had stable or decreased PSA. | |

| Randomized Phase I dose-finding trial | Not specified | 40, 60, or 80 mg/day | 30 ± 3 days | Significant increases in plasma this compound. Serum PSA remained stable in supplemented groups. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the effects of this compound on prostate cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is a representative example for assessing the effect of this compound on the viability of prostate cancer cell lines like PC-3.

Materials:

-

PC-3 prostate cancer cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed PC-3 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200, 480 µM). The final DMSO concentration in all wells, including the control, should be kept below 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the this compound concentration.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol outlines the steps for analyzing the expression and phosphorylation status of key proteins in the NF-κB pathway in prostate cancer cells treated with this compound.

Materials:

-

Prostate cancer cells (e.g., PC-3)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Culture prostate cancer cells to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Add ECL detection reagents to the membrane and detect the chemiluminescent signal using an imaging system.

-

Data Analysis: The intensity of the protein bands can be quantified using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin).

In Vivo Study Using the TRAMP Mouse Model

This protocol provides a general framework for conducting an in vivo study to evaluate the chemopreventive effects of this compound using the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model.

Animals:

-

Male TRAMP mice and non-transgenic littermates (as controls) on a C57BL/6 background.

Housing and Diet:

-

House the mice in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Feed the mice a standard AIN-76A diet (control group) or the same diet supplemented with this compound at the desired concentrations (e.g., 250 mg/kg of diet).

Experimental Design:

-

Animal Grouping: At a specific age (e.g., 6-8 weeks), randomly assign male TRAMP mice to different treatment groups (e.g., control diet, this compound-supplemented diet).

-

Treatment Administration: Provide the respective diets to the mice for a predetermined duration (e.g., until 28-32 weeks of age).

-

Monitoring: Monitor the mice regularly for general health, body weight, and tumor development (e.g., by abdominal palpation or imaging techniques like MRI).

-

Necropsy and Tissue Collection: At the end of the study, euthanize the mice and perform a necropsy. Collect the prostate gland and other relevant organs (e.g., lungs, lymph nodes) for histopathological analysis and molecular studies.

-

Histopathological Analysis: Fix the tissues in formalin, embed them in paraffin, and prepare sections for hematoxylin and eosin (H&E) staining to assess tumor incidence, grade, and progression.

-

Immunohistochemistry: Perform immunohistochemical staining for relevant biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, AR).

-

Molecular Analysis: Extract DNA, RNA, or protein from the tissues to analyze gene expression, protein levels, and signaling pathway activation.

-

Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed effects of this compound.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways affected by this compound and a typical experimental workflow.

This compound's Effect on the NF-κB Signaling Pathway

Caption: this compound inhibits NF-κB signaling by preventing IKK-mediated phosphorylation and subsequent degradation of IκB, thereby blocking the nuclear translocation of active NF-κB and promoting apoptosis.

This compound's Modulation of the PI3K/Akt and Androgen Receptor Signaling Pathways

Caption: this compound modulates the PI3K/Akt and AR signaling pathways by activating the tumor suppressor PTEN, which inhibits PI3K/Akt signaling, and by downregulating the androgen receptor, ultimately leading to decreased proliferation and increased apoptosis.

Experimental Workflow for In Vitro Analysis of this compound

The Impact of Genistein on Inflammatory Responses in Cardiovascular Disease: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cardiovascular disease (CVD) remains a leading cause of global mortality, with chronic inflammation being a cornerstone of its pathogenesis, particularly in atherosclerosis.[1] The inflammatory cascade within the vasculature involves endothelial cell activation, leukocyte adhesion, and the production of pro-inflammatory cytokines, leading to plaque formation and instability. Genistein, a prominent isoflavone found in soy products, has garnered significant attention for its potent anti-inflammatory, antioxidant, and immunomodulatory properties.[2][3][4] This technical guide provides an in-depth review of the mechanisms by which this compound modulates inflammatory responses in CVD. It consolidates quantitative data from key in vitro, in vivo, and human studies, details relevant experimental protocols, and visualizes the core signaling pathways involved. The evidence presented underscores this compound's potential as a therapeutic agent for mitigating vascular inflammation and highlights key molecular targets for future drug development.

In Vitro Evidence: Cellular Mechanisms of Action

In vitro studies using vascular endothelial cells, cardiomyocytes, and macrophages have been crucial in elucidating the direct effects of this compound on cellular inflammatory responses. These studies demonstrate that this compound, often at physiologically relevant concentrations (0.1-10 µM), can significantly inhibit the expression of key inflammatory mediators and cellular processes that are fundamental to the development of atherosclerosis.[1]

Quantitative Data from In Vitro Studies

The following table summarizes the key quantitative findings from cell-based assays investigating this compound's anti-inflammatory effects.

| Cell Model | Inflammatory Stimulus | This compound Conc. | Key Biomarkers Measured | Results | Reference(s) |

| HUVECs | TNF-α | 0.1–5 µM | Monocyte Adhesion, sICAM-1, sVCAM-1, MCP-1, IL-8 | Significant inhibition of monocyte adhesion and suppression of all measured inflammatory molecules. | |

| HUVECs | Thrombin | 0.1–10 µM | Endothelial Permeability (Avidin-FITC passage) | Dose-dependent reduction in permeability by 31%, 37%, and 49%. | |

| H9c2 Cardiomyocytes | Lipopolysaccharide (LPS) | Not specified | TNF-α, IL-6, IL-8 | Decreased expression of pro-inflammatory cytokines. | |

| Human Aortic EC | High Glucose (25 mmol/L) | 1 and 10 µmol/L | IL-8, MCP-1 | Significant dose-dependent decrease in cytokine secretion. | |

| RAW 264.7 Macrophages | IFN-γ + LPS | 5–100 µM | Nitric Oxide (NO) Production, TNF-α Secretion | Dose-dependent inhibition with IC50 values of 57.9 µM and 52.9 µM, respectively. | |

| ECV 304 Endothelial Cells | Oxidized LDL (ox-LDL) | 10–100 µmol/L | Apoptosis, Lipid Peroxidation, Monocyte Adhesion | Dose-dependent prevention of ox-LDL-induced injury and apoptosis. |

Experimental Protocol: Endothelial Cell Inflammation Assay

This protocol outlines a standard method for assessing the anti-inflammatory effects of this compound on endothelial cells in vitro.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium in flasks coated with an attachment factor. Cells are maintained at 37°C in a humidified 5% CO₂ incubator and are used between passages 3 and 6.

-

Experimental Plating: HUVECs are seeded onto multi-well plates and allowed to grow to a confluent monolayer, which is critical for mimicking the vascular barrier.

-

Pre-treatment: The cell culture medium is replaced with a fresh medium containing various physiological concentrations of this compound (e.g., 0.1, 1.0, 5.0 µM) or a vehicle control (e.g., DMSO). The cells are incubated for a pre-treatment period, typically 30 minutes to 2 hours.

-

Inflammatory Challenge: A pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL), is added to the wells (except for the negative control) to induce an inflammatory response. The cells are then incubated for a period ranging from 4 to 24 hours, depending on the endpoint being measured.

-

Endpoint Analysis:

-

Monocyte Adhesion: Fluorescently labeled monocytes (e.g., THP-1 cells) are added to the HUVEC monolayer. After a short incubation (e.g., 30 minutes), non-adherent cells are washed away, and the number of adherent monocytes is quantified using fluorescence microscopy or a plate reader.

-

Cytokine and Adhesion Molecule Measurement: The cell culture supernatant is collected. The concentrations of secreted chemokines (e.g., MCP-1, IL-8) and soluble adhesion molecules (e.g., sVCAM-1, sICAM-1) are determined using specific Enzyme-Linked Immunosorbent Assays (ELISA).

-

Gene Expression Analysis: Cells are lysed, and total RNA is extracted. The mRNA expression levels of inflammatory genes are quantified using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).

-

Protein Expression Analysis: Cell lysates are prepared for Western blot analysis to measure the expression and phosphorylation status of key signaling proteins, such as NF-κB p65, IκBα, p38, and JNK.

-

In Vivo Evidence: Systemic Effects in Animal Models

Animal models of atherosclerosis and myocardial injury are indispensable for evaluating the systemic anti-inflammatory and cardioprotective effects of this compound. Studies consistently show that dietary supplementation or administration of this compound attenuates the development of atherosclerotic plaques, reduces systemic inflammation, and protects cardiac tissue from ischemic injury.

Quantitative Data from In Vivo Studies

The following table summarizes key quantitative findings from animal studies.

| Animal Model | Condition/Disease Induction | This compound Dosage | Key Biomarkers / Outcomes | Results | Reference(s) |

| LDLR Knockout Mice | Atherogenic Diet | Not specified | Atherosclerotic Plaque Area | Significant reduction in plaque formation ((4.68 ± 1.18) vs (6.65 ± 1.51) x10⁶ µm²). | |

| Aortic NF-κB & VCAM-1 Expression | Markedly downregulated expression. | ||||

| ApoE-/- Mice | Atherogenic Diet | 45 mg/kg/day | Serum Cytokines (IL-6, TNF-α, etc.) | Significant reduction in all measured pro-inflammatory cytokines. | |

| C57BL/6 Mice | High-Fat Diet + LPS | Not specified | Vascular TNF-α, IL-6, iNOS, NF-κB p65 | Significant decrease in all inflammation-associated vascular factors. | |

| Wistar Rats | Myocardial Ischemia-Reperfusion | 1 mg/kg (i.v.) | Serum & Macrophage TNF-α | Significantly blunted TNF-α levels. | |

| Myocardial ICAM-1 Expression & MPO Activity | Significantly reduced. | ||||

| Hypercholesterolemic Rabbits | Hyperlipidemic Diet | Diet supplement | Atherosclerotic Lesion Area | Mild increase (0.997 mm²) compared to marked progression in control (10.06 mm²). | |

| Aortic MMP-3 Expression | Reduced expression, suggesting plaque stabilization. |

Experimental Protocol: Murine Model of Atherosclerosis

This protocol describes a widely used method to induce and evaluate atherosclerosis in genetically modified mice and to test the efficacy of this compound.

-

Animal Selection: Male Low-Density Lipoprotein Receptor knockout (LDLR-/-) or Apolipoprotein E knockout (ApoE-/-) mice, typically 6-8 weeks old, are used. These models are highly susceptible to diet-induced atherosclerosis.

-

Diet and Treatment Groups: Animals are randomly assigned to groups (n=10-15 per group):

-

Control Group: Fed a standard chow diet.

-

Atherosclerosis Model Group: Fed a high-fat, high-cholesterol "Western-type" diet (e.g., 21% fat, 0.15% cholesterol).

-

This compound Group: Fed the Western-type diet supplemented with this compound (e.g., 15-45 mg/kg/day via oral gavage or 0.1% w/w in the diet).

-

-

Study Duration: The dietary intervention typically lasts for 8 to 16 weeks to allow for significant atherosclerotic plaque development.

-

Sample Collection: At the end of the study, mice are euthanized. Blood is collected via cardiac puncture for serum analysis. The aorta is perfused with saline and then fixative, and subsequently excised from the arch to the iliac bifurcation.

-

Endpoint Analysis:

-

Serum Analysis: Blood serum is analyzed for lipid profiles (total cholesterol, LDL, HDL) and levels of circulating inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) using ELISA kits.

-

Atherosclerotic Plaque Quantification: The entire aorta is opened longitudinally, stained en face with Oil Red O (which stains neutral lipids), and imaged. The total aortic surface area and the red-stained lesion area are quantified using image analysis software to calculate the percentage of plaque coverage.

-

Histological Analysis: The aortic root is embedded, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid content. Immunohistochemistry is performed on serial sections to detect the presence of macrophages (e.g., F4/80 or Mac-2 staining), smooth muscle cells (α-actin staining), and inflammatory molecules (VCAM-1, NF-κB).

-

Experimental Workflow Visualization

Human Clinical Evidence

While extensive, the data from human trials is less comprehensive than preclinical studies. The primary focus has been on postmenopausal women, a population at increased risk for CVD. These studies suggest that this compound supplementation can improve biomarkers associated with cardiovascular health.

Quantitative Data from Human Studies

| Study Population | Intervention | Duration | Key Biomarkers / Outcomes | Results | Reference(s) |

| Postmenopausal Women with Metabolic Syndrome | 54 mg/day this compound vs. Placebo | 1 year | Visfatin, Homocysteine | Significant decrease in the this compound group. | |

| Left Ventricular (LV) Ejection Fraction | Significant improvement (20.3% vs. -1.67% in placebo). | ||||

| Left Atrium (LA) Remodeling | Significantly improved. | ||||

| Postmenopausal Women | 40-90 mg/day this compound (Meta-analysis) | 3-24 months | Total Cholesterol, HDL Cholesterol | Significant decrease in total cholesterol and significant increase in HDL. | |

| HOMA-IR | Significant decrease, especially in women with BMI < 30 kg/m ². |

Experimental Protocol: Human Intervention Trial

This protocol outlines a typical design for a clinical trial investigating this compound's cardiovascular effects.

-

Study Design: A randomized, double-blind, placebo-controlled clinical trial is the gold standard.

-

Participant Recruitment: A specific cohort is enrolled, for example, postmenopausal women diagnosed with metabolic syndrome based on established criteria (e.g., NCEP-ATP III). Exclusion criteria would include current hormone replacement therapy, use of soy supplements, and severe uncontrolled diseases.

-

Randomization and Blinding: Participants are randomly assigned to receive either purified this compound aglycone (e.g., 54 mg/day) or a visually identical placebo. Both participants and investigators remain blinded to the treatment allocation.

-

Intervention: The intervention period typically lasts for at least one year to observe significant changes in cardiovascular parameters. Adherence is monitored through pill counts and measurement of serum this compound levels.

-

Standardized Lifestyle Advice: All participants are often counseled to follow a standardized heart-healthy lifestyle, such as a Mediterranean-style diet and regular physical activity, to minimize confounding variables.

-

Endpoint Assessment:

-

Baseline and Follow-up Visits: Comprehensive assessments are performed at the beginning and end of the study.

-

Anthropometric and Blood Pressure Measurements: Body Mass Index (BMI), waist circumference, and resting blood pressure are recorded.

-

Biochemical Analysis: Fasting blood samples are collected to measure serum this compound, lipid profile, glucose, insulin (for HOMA-IR calculation), and inflammatory markers like homocysteine and visfatin.

-

Cardiac Function Assessment: Transthoracic echocardiography, including strain-echo techniques, is used to evaluate cardiac structure and function, such as LV ejection fraction, LA volume, and myocardial strain.

-

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways that are chronically activated in CVD.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation. In vascular cells, stimuli like TNF-α and LPS trigger a cascade that leads to the activation of NF-κB, which then translocates to the nucleus to promote the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to potently inhibit this pathway, primarily by preventing the degradation of the inhibitory protein IκBα, thus sequestering NF-κB in the cytoplasm.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are critical signaling cascades that regulate cellular responses to stress, including inflammation and apoptosis. In the context of CVD, stressors like ox-LDL and LPS activate p38 and JNK, contributing to endothelial dysfunction and cardiomyocyte apoptosis. This compound has been found to suppress the activation (phosphorylation) of p38 and JNK, thereby protecting vascular cells from inflammatory injury.

Activation of PKA Signaling

Interestingly, the anti-inflammatory action of this compound in endothelial cells appears to be independent of its well-known estrogen receptor binding or protein tyrosine kinase inhibition at physiological concentrations. Instead, research points to a mechanism involving the activation of the Protein Kinase A (PKA) signaling pathway. Activated PKA can interfere with inflammatory signaling, such as by suppressing RhoA activity, which is involved in endothelial barrier dysfunction. This suggests a novel pathway for this compound's vascular-protective effects.

Conclusion and Future Directions

The collective evidence from in vitro, in vivo, and human studies strongly supports the role of this compound as a potent modulator of inflammatory responses in the cardiovascular system. Its multifaceted mechanism of action, involving the inhibition of the canonical NF-κB and MAPK pathways and the activation of the PKA pathway, allows it to interrupt the inflammatory cascade at multiple levels. This compound effectively reduces the expression of pro-inflammatory cytokines and adhesion molecules, inhibits leukocyte-endothelial interactions, and ultimately attenuates the development of atherosclerotic lesions in animal models.

For drug development professionals, this compound serves as a valuable lead compound. Future research should focus on:

-

Bioavailability and Delivery: Developing novel formulations or synthetic derivatives of this compound to enhance its bioavailability and target it specifically to vascular tissues.

-

Large-Scale Clinical Trials: Conducting robust, large-scale clinical trials in diverse populations to definitively establish its efficacy and safety for the prevention and treatment of CVD.

-